4-Anilino-3-nitrobenzene-1-diazonium
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Overview
Description
4-Anilino-3-nitrobenzene-1-diazonium is an aromatic diazonium compound formed from the diazotisation of 4-nitroaniline. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with an anilino group (-NH₂) and a nitro group (-NO₂). Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-3-nitrobenzene-1-diazonium typically involves the diazotisation of 4-nitroaniline. This process is carried out by treating 4-nitroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (below 5°C) to form the diazonium salt .
Industrial Production Methods: In industrial settings, the production of diazonium salts like this compound is scaled up by using continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, given the potential instability of diazonium compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Anilino-3-nitrobenzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, resulting in the formation of halides, cyanides, and other substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Major Products:
Halides and Cyanides: Products of Sandmeyer reactions.
Azo Dyes: Products of azo coupling reactions.
Scientific Research Applications
4-Anilino-3-nitrobenzene-1-diazonium has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology and Medicine: Employed in the functionalization of biomolecules and surfaces for biosensing applications.
Industry: Utilized in the production of azo dyes for textiles, printing, and other applications.
Mechanism of Action
The mechanism of action of 4-Anilino-3-nitrobenzene-1-diazonium primarily involves its ability to form highly reactive diazonium ions. These ions can undergo substitution reactions, where the diazonium group is replaced by other nucleophiles, or coupling reactions, where they form azo bonds with aromatic compounds . The reactivity of the diazonium ion is influenced by the electron-withdrawing nitro group, which stabilizes the diazonium ion and enhances its reactivity .
Comparison with Similar Compounds
4-Nitrobenzenediazonium: Similar in structure but lacks the anilino group.
Disperse Orange 1 (4-Anilino-4’-nitroazobenzene): An azo dye with similar functional groups but different applications.
Uniqueness: 4-Anilino-3-nitrobenzene-1-diazonium is unique due to the presence of both an anilino and a nitro group, which confer distinct reactivity patterns and applications compared to other diazonium compounds .
Properties
CAS No. |
681859-33-6 |
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Molecular Formula |
C12H9N4O2+ |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
4-anilino-3-nitrobenzenediazonium |
InChI |
InChI=1S/C12H9N4O2/c13-15-10-6-7-11(12(8-10)16(17)18)14-9-4-2-1-3-5-9/h1-8,14H/q+1 |
InChI Key |
QBBTVHJPVAMJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+]#N)[N+](=O)[O-] |
Origin of Product |
United States |
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